molecular formula C15H23N3S B13643133 Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- CAS No. 620960-29-4

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-

Cat. No.: B13643133
CAS No.: 620960-29-4
M. Wt: 277.4 g/mol
InChI Key: YDBBQPLXSIFQKA-ZIAGYGMSSA-N
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Description

rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea: is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylamino group, and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea typically involves the reaction of a cyclohexylamine derivative with a phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.

    rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylcarbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

The uniqueness of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

620960-29-4

Molecular Formula

C15H23N3S

Molecular Weight

277.4 g/mol

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-phenylthiourea

InChI

InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1

InChI Key

YDBBQPLXSIFQKA-ZIAGYGMSSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC=C2

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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